molecular formula C6H16BrNO2S2 B561700 5-Aminopentyl Methanthiosulfonate Hydrobromide CAS No. 351422-76-9

5-Aminopentyl Methanthiosulfonate Hydrobromide

Cat. No.: B561700
CAS No.: 351422-76-9
M. Wt: 278.2 g/mol
InChI Key: CXOOWSIZRDGDQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopentyl Methanthiosulfonate Hydrobromide typically involves the reaction of 5-aminopentylamine with methanthiosulfonate under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to yield the hydrobromide salt of the compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-grade equipment to ensure efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

5-Aminopentyl Methanthiosulfonate Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

5-Aminopentyl Methanthiosulfonate Hydrobromide has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Utilized in the study of protein structures and functions, particularly in proteomics research.

    Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

    Industry: Employed in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Aminopentyl Methanthiosulfonate Hydrobromide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the structure and function of these targets through covalent bonding or other interactions, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminopentyl Methanthiosulfonate Hydrochloride
  • 5-Aminopentyl Methanthiosulfonate Sulfate
  • 5-Aminopentyl Methanthiosulfonate Nitrate

Uniqueness

5-Aminopentyl Methanthiosulfonate Hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

CAS No.

351422-76-9

Molecular Formula

C6H16BrNO2S2

Molecular Weight

278.2 g/mol

IUPAC Name

5-methylsulfonylsulfanylpentan-1-amine;hydrobromide

InChI

InChI=1S/C6H15NO2S2.BrH/c1-11(8,9)10-6-4-2-3-5-7;/h2-7H2,1H3;1H

InChI Key

CXOOWSIZRDGDQJ-UHFFFAOYSA-N

SMILES

CS(=O)(=S)OCCCCCN.Br

Canonical SMILES

CS(=O)(=O)SCCCCCN.Br

Synonyms

Methanesulfonothioic Acid, S-(5-Aminopentyl) Ester Hydrobromide;  _x000B_5-Aminopentyl MTS HBr;  MTSPeA; 

Origin of Product

United States

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